molecular formula C6H6O B1602383 3,5-Dideuteriophenol CAS No. 64045-87-0

3,5-Dideuteriophenol

Cat. No. B1602383
CAS RN: 64045-87-0
M. Wt: 96.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-PBNXXWCMSA-N
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Description

3,5-Dideuteriophenol, also known as Phenol-3,5-d2, is a chemical compound with the molecular formula C6H6O . It has a molecular weight of 96.12 g/mol . The compound is also identified by other synonyms such as 4-ter-octylphenol-D2 and Phen-3,5-d2-ol .


Molecular Structure Analysis

The molecular structure of 3,5-Dideuteriophenol consists of a phenol group with two deuterium atoms replacing the hydrogen atoms at the 3rd and 5th positions . The InChI string for this compound is InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D .


Physical And Chemical Properties Analysis

3,5-Dideuteriophenol is a solid substance with a molecular weight of 96.12 g/mol . It has a boiling point of 182°C and a melting point of 40-42°C . The density of this compound is 1.094 g/mL at 25°C .

Scientific Research Applications

Chemical Research

3,5-Dideuteriophenol is a deuterium-labeled compound, which makes it a valuable tool in chemical research . Deuterium labeling is used to track the fate of a molecule or its fragments in a chemical reaction, providing insights into reaction mechanisms .

Medical Research

In medical research, 3,5-Dideuteriophenol has been identified as an inhibitor of APOBEC3B, a cytidine deaminase . Overexpression of APOBEC3B is associated with poor survival in various cancers, and its inhibition could prevent the accumulation of somatic mutations and cancer progression .

Cancer Chemoprevention

3,5-Dideuteriophenol has been found to reduce clusters of mutations and prevent the progression of precancerous lesions . In mouse models of spontaneous esophageal squamous cell carcinoma and colon cancer, treatment with 3,5-Dideuteriophenol significantly prolonged survival .

Treatment of Colitis

In a colon cancer mouse model, 3,5-Dideuteriophenol was found to significantly relieve enteritis . This suggests that 3,5-Dideuteriophenol could be a promising candidate for the treatment of colitis .

Immunotherapy

3,5-Dideuteriophenol has been shown to increase the proportion and function of T lymphocytes via IL-15 in the tumor microenvironment . This suggests a potential role for 3,5-Dideuteriophenol in immunotherapy .

Environmental Research

The deuterium substitution in 3,5-Dideuteriophenol can also be useful in environmental research. It can be used to track the fate of phenolic compounds in environmental systems, helping to understand their biodegradation and transport.

Safety and Hazards

3,5-Dideuteriophenol is classified as having acute toxicity both orally and dermally. It is also classified as a skin corrosive and has been identified as a potential germ cell mutagen . It is advised to handle this compound with appropriate safety measures.

properties

IUPAC Name

3,5-dideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-PBNXXWCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583884
Record name (3,5-~2~H_2_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dideuteriophenol

CAS RN

64045-87-0
Record name (3,5-~2~H_2_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64045-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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